![molecular formula C8H12IN3O4S B13813948 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is a compound that features a guanidine group attached to a phenyl ring, which is further iodinated with the radioactive isotope iodine-131. This compound is often used in radiopharmaceutical applications due to its radioactive properties, making it valuable in diagnostic and therapeutic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid typically involves the iodination of a phenylmethylguanidine precursor with iodine-131. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive iodine isotope. The process often involves the use of oxidizing agents to facilitate the iodination reaction.
Industrial Production Methods
Industrial production of this compound requires stringent safety protocols due to the radioactive nature of iodine-131. The production process involves the synthesis of the non-radioactive precursor, followed by the introduction of iodine-131 in a controlled environment. The final product is then purified and formulated for use in medical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed to modify the iodine-131 isotope or other functional groups within the molecule.
Substitution: The guanidine group or the iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions to alter the oxidation state of the compound.
Substitution Reagents: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated phenyl derivatives, while substitution reactions can yield a variety of guanidine derivatives.
Scientific Research Applications
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a radiolabeling agent in various chemical reactions to track molecular transformations.
Biology: Employed in biological studies to trace the movement and interaction of molecules within biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic treatments for conditions such as neuroblastoma and pheochromocytoma. The radioactive iodine-131 allows for precise imaging and targeted radiotherapy.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid involves the radioactive decay of iodine-131, which emits beta particles and gamma rays. These emissions can be detected using imaging equipment, allowing for the visualization of biological processes. The compound targets specific molecular pathways, such as those involved in neuroblastoma and pheochromocytoma, enabling targeted diagnostic and therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that uses iodine-131 for diagnostic and therapeutic purposes.
Iodine-123 labeled compounds: Used for similar applications but with different radioactive properties.
Uniqueness
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is unique due to its specific structure and the incorporation of iodine-131, which provides distinct radioactive properties. This makes it particularly useful for targeted imaging and therapy in medical applications, offering advantages over other radiopharmaceuticals in terms of specificity and effectiveness.
Properties
Molecular Formula |
C8H12IN3O4S |
|---|---|
Molecular Weight |
377.17 g/mol |
IUPAC Name |
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4; |
InChI Key |
NMHJRGCKGFRFAQ-ZKFIMABGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
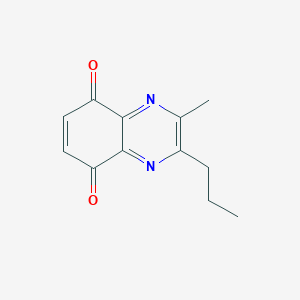
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
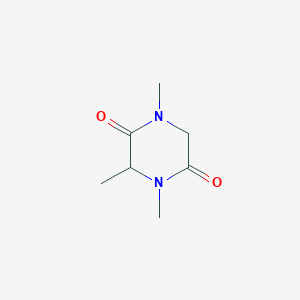
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
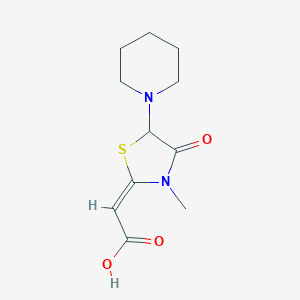
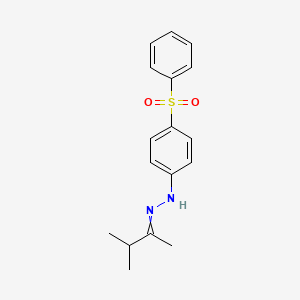
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

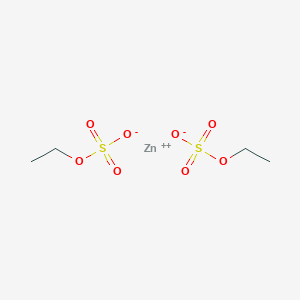
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
